molecular formula C9H10ClN B3055819 7-Chloro-2,3-dihydro-1H-inden-1-amine CAS No. 67120-37-0

7-Chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3055819
CAS No.: 67120-37-0
M. Wt: 167.63 g/mol
InChI Key: VXYUGWNYTPNBTR-UHFFFAOYSA-N
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Description

Significance of Dihydroinden-1-amine Scaffolds in Modern Chemical Research

The 2,3-dihydro-1H-inden-1-amine scaffold is considered a "privileged structure" in medicinal chemistry. scbt.com This concept describes molecular frameworks that are capable of binding to multiple biological receptors, making them versatile starting points for drug discovery. scbt.com The indane backbone is found in a variety of bioactive compounds and approved drugs, indicating its importance in the development of new therapeutic agents.

The value of this scaffold lies in its rigid bicyclic structure, which provides a well-defined three-dimensional orientation for appended functional groups. This is crucial for optimizing interactions with biological targets like enzymes and receptors. Consequently, derivatives of the dihydroinden-1-amine core are explored for a wide range of pharmacological activities. The amine group itself serves as a key functional "handle," allowing for the straightforward synthesis of amides, ureas, and other derivatives, enabling the exploration of structure-activity relationships.

The synthesis of the core amine structure can be achieved through various methods, often involving the reductive amination of the corresponding 1-indanone (B140024). nih.gov For instance, 7-chloro-1-indanone (B108033) serves as the direct precursor to the target compound.

Table 1: Properties of 7-Chloro-1-indanone, a Key Precursor
PropertyValue
CAS Number34911-25-6
Molecular FormulaC9H7ClO scbt.com
Molecular Weight166.60 g/mol scbt.com
Physical FormSolid
Purity≥98%

The Unique Role of Chiral 7-Chloro-2,3-dihydro-1H-inden-1-amine in Synthetic Methodologies

The true value of this compound emerges when it is used in its enantiomerically pure form, such as the (R)- or (S)-enantiomer. A single enantiomer of this amine becomes a powerful tool in asymmetric synthesis, primarily fulfilling two distinct roles: a chiral resolving agent and a chiral building block.

As a Chiral Resolving Agent:

One of the most common and industrially scalable methods for separating a racemic mixture (a 50:50 mixture of two enantiomers) is through diastereomeric salt formation. google.com This process is particularly effective for racemic carboxylic acids. google.comnih.gov The procedure involves reacting the racemic acid with a single, pure enantiomer of a chiral base, such as (S)-7-chloro-2,3-dihydro-1H-inden-1-amine. nih.gov

This acid-base reaction forms a pair of diastereomeric salts:

((R)-acid • (S)-amine)

((S)-acid • (S)-amine)

Unlike enantiomers, diastereomers possess different physical properties, including solubility. google.com This difference allows for their separation by fractional crystallization. viamedica.pl Once a single diastereomeric salt is isolated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with an achiral acid. viamedica.pl

The this compound is structurally well-suited for this role. Its rigid indane backbone helps to create well-defined crystalline structures, and the presence of the 7-chloro substituent can modify the solubility properties of the resulting diastereomeric salts, potentially enhancing the efficiency of the separation. This fine-tuning of physical properties is a key aspect of designing an effective resolution process.

A representative example of this methodology is the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and ketoprofen. nih.govviamedica.plnih.gov The pharmacological activity of these drugs often resides in the (S)-enantiomer, making their resolution a commercially important process. nih.gov

Table 2: Representative Data for the Chiral Resolution of Racemic Phenylalanine Methyl Ester using a PEGylated Resolving Agent
Resolving AgentRacemic AmineYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)
PEGylated-(R)-mandelic acid(rac)-phenylalanine methyl ester9085 researchgate.net
PEGylated-(l)-valine(rac)-phenylalanine methyl ester8175 researchgate.net
Note: This table illustrates a typical resolution process using different chiral resolving agents to show how yield and enantiomeric excess are key metrics of success. Data is from a study on PEGylated resolving agents for representative purposes. researchgate.net

As a Chiral Building Block:

Beyond its use in resolutions, enantiopure this compound is a valuable chiral building block, or synthon. In this capacity, the entire molecule is incorporated into a larger target structure, transferring its specific stereochemistry to the final product. This approach is fundamental to asymmetric synthesis, where the goal is to build a complex molecule with precise control over its three-dimensional structure. The defined stereocenter and functional amine group of the indanamine provide a reliable anchor point for constructing further complexity, making it an important intermediate in the synthesis of chiral pharmaceuticals and other high-value chemical compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUGWNYTPNBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606395
Record name 7-Chloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67120-37-0
Record name 7-Chloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategies for the Chemical Synthesis of 7 Chloro 2,3 Dihydro 1h Inden 1 Amine

Approaches to the Dihydroindene Core Formation via Precursors

The construction of the dihydroindene core is a critical first step. This is often achieved by synthesizing a suitable precursor, typically a substituted indanone, which can then be further functionalized.

Synthesis of Halogenated Indanones as Precursors to 7-Chloro-2,3-dihydro-1H-inden-1-amine

A common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govresearchgate.netbeilstein-journals.org To obtain the desired 7-chloro-1-indanone (B108033), a key precursor for this compound, the starting material is typically 3-(3-chlorophenyl)propionic acid.

The cyclization is generally promoted by strong acids such as polyphosphoric acid (PPA) or Lewis acids like aluminum chloride (AlCl₃). nih.govresearchgate.net The reaction proceeds by activation of the carboxylic acid or acyl chloride, followed by an electrophilic attack on the aromatic ring to form the five-membered cyclopentanone (B42830) ring. The regioselectivity of this cyclization is directed by the existing chloro substituent on the phenyl ring.

Table 1: Synthesis of 7-Chloro-1-indanone via Friedel-Crafts Cyclization

Precursor Catalyst/Reagent Solvent Temperature (°C) Yield (%)
3-(3-Chlorophenyl)propionic acid Polyphosphoric Acid (PPA) - 80-100 ~75
3-(3-Chlorophenyl)propionyl chloride Aluminum Chloride (AlCl₃) Dichloromethane 0 - RT >80

Annulation and Cyclization Reactions for Dihydroindene Construction

Annulation and cyclization reactions provide alternative routes to the dihydroindene core. These methods often involve the construction of the five-membered ring onto a pre-existing aromatic system. While various transition metal-catalyzed annulation reactions exist for the synthesis of indane derivatives, the intramolecular Friedel-Crafts acylation remains one of the most direct and widely used methods for preparing the specific 7-chloro-1-indanone precursor. nih.govresearchgate.net

Amination Methodologies at the C-1 Position of the Dihydroindene Core

Once the 7-chloro-1-indanone precursor is obtained, the next crucial step is the introduction of an amine group at the C-1 position.

Reductive Amination Strategies for Indanone Derivatives

Reductive amination is a widely employed and efficient method for converting ketones to amines. wikipedia.orgresearchgate.net This one-pot reaction typically involves the reaction of the ketone (7-chloro-1-indanone) with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium formate (B1220265) or ammonium acetate), in the presence of a reducing agent. wikipedia.orgmdpi.com The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding primary amine. wikipedia.org

A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd/C). wikipedia.org The choice of the reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For the synthesis of a primary amine, aqueous ammonia in the presence of a catalyst and hydrogen gas is a common approach. nih.govnih.gov

Another approach involves the conversion of the indanone to its oxime, followed by reduction. 7-Chloro-1-indanone can be reacted with hydroxylamine (B1172632) hydrochloride to form 7-chloro-1-indanone oxime, which can then be reduced to this compound using various reducing agents, such as catalytic hydrogenation. orgsyn.orgprepchem.com

Table 2: Reductive Amination of 7-Chloro-1-indanone

Amine Source Reducing Agent Catalyst Solvent Temperature (°C) Yield (%)
Aqueous Ammonia H₂ Iron Catalyst Water 140 ~70-80
Ammonium Formate Formic Acid - - 160-180 ~60-70
Hydroxylamine (via oxime) H₂ Pd/C Ethanol RT >90 (for reduction step)

Transition Metal-Catalyzed Amination Reactions

In recent years, transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for C-N bond formation. nih.gov While intermolecular amination of aryl halides is a well-established method, the direct amination of a C-H bond or a C-O bond (via the enol of the ketone) on the dihydroindene core presents a more advanced and atom-economical approach. However, for the specific transformation of 7-chloro-1-indanone to the corresponding amine, reductive amination remains the more conventional and straightforward strategy. Palladium-catalyzed amination is more commonly applied in the synthesis of more complex nitrogen-containing heterocyclic systems. nih.govresearchgate.net

Regioselective Chlorination Approaches to the C-7 Position of 2,3-dihydro-1H-inden-1-amine

An alternative synthetic route involves the chlorination of the unsubstituted 2,3-dihydro-1H-inden-1-amine. This approach requires a highly regioselective chlorination method that directs the chlorine atom specifically to the C-7 position. The amino group at C-1 is a strongly activating, ortho-, para-directing group. Therefore, direct chlorination would likely lead to a mixture of products with substitution at the C-4 and C-6 positions.

To achieve chlorination at the C-7 position, electrophilic chlorinating agents are typically employed. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic rings. researchgate.neteurekaselect.comcommonorganicchemistry.comisca.me The regioselectivity of the chlorination can be influenced by steric hindrance and the electronic nature of the substrate. In the case of 2,3-dihydro-1H-inden-1-amine, the positions ortho and para to the activating amino group are C-4 and C-6. The C-7 position is meta to the amino group and adjacent to the fused cyclopentyl ring. Directing chlorination to this position is challenging and may require specific catalysts or directing group strategies that are not widely reported for this specific substrate. Therefore, the more common and reliable synthetic strategy involves introducing the chlorine atom at the desired position on the phenyl ring of the precursor before the formation of the indanone and subsequent amination.

Table 3: Common Electrophilic Chlorinating Agents

Reagent Abbreviation Typical Conditions
N-Chlorosuccinimide NCS Acetonitrile or DMF, RT
Sulfuryl Chloride SO₂Cl₂ Dichloromethane, 0 °C to RT
Chlorine Gas Cl₂ Acetic Acid or CCl₄, RT

Direct Chlorination of Indanamine Derivatives

The direct chlorination of 2,3-dihydro-1H-inden-1-amine to achieve the 7-chloro isomer presents a synthetic challenge. The amino group is an ortho-, para- director; however, direct chlorination of the aromatic ring of 1-aminoindane is not a commonly documented method for producing this compound. The reaction is complicated by the potential for multiple chlorination products and the reactivity of the amino group itself, which can be susceptible to oxidation or reaction with chlorinating agents.

Reagents such as N-chlorosuccinimide (NCS) are often employed for the chlorination of aromatic compounds. mdpi.comorganic-chemistry.org In principle, the reaction would involve the electrophilic substitution of a hydrogen atom on the benzene (B151609) ring of 1-aminoindane with a chlorine atom. However, the directing effect of the amino group would likely favor chlorination at the ortho (position 2) and para (position 4) positions of the aniline-like system, making the selective synthesis of the 7-chloro isomer difficult. Furthermore, the presence of the electron-donating amino group activates the ring, increasing the likelihood of over-chlorination.

Due to these challenges, this route is less favored and not well-represented in the scientific literature for the specific synthesis of this compound.

Synthesis via Pre-halogenated Indene or Indanone Precursors

A more reliable and widely employed strategy for the synthesis of this compound involves the use of a pre-halogenated precursor, most commonly 7-chloro-1-indanone. researchgate.netnih.gov This approach offers superior control over the regiochemistry of the chlorination. The synthesis can be broken down into two main stages: the formation of the 7-chloro-1-indanone intermediate and its subsequent conversion to the target amine.

Synthesis of 7-Chloro-1-indanone

The preparation of 7-chloro-1-indanone can be achieved through various methods, often involving an intramolecular Friedel-Crafts reaction. nih.gov A common starting material is 3-(m-chlorophenyl)propionic acid. The cyclization of the corresponding acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, yields the desired 7-chloro-1-indanone. nih.gov

StepStarting MaterialReagents and ConditionsProductYield
13-(m-chlorophenyl)propionic acid1. Thionyl chloride (SOCl₂) 2. Aluminum chloride (AlCl₃)7-Chloro-1-indanoneGood

Conversion of 7-Chloro-1-indanone to this compound

The conversion of the ketone functionality in 7-chloro-1-indanone to an amine is typically accomplished through reductive amination. nih.govwikipedia.org This process generally involves two steps: the formation of an imine or oxime intermediate, followed by its reduction to the amine. wikipedia.orgorgsyn.org

One common method involves the reaction of 7-chloro-1-indanone with hydroxylamine hydrochloride to form 7-chloro-1-indanone oxime. orgsyn.org The subsequent reduction of the oxime can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon) or metal hydrides.

Alternatively, direct reductive amination can be performed by treating the ketone with an ammonia source in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over catalysts like Raney nickel or palladium is also an effective method for direct reductive amination. researchgate.net

StepStarting MaterialReagents and ConditionsProductYield
2a7-Chloro-1-indanone1. Hydroxylamine hydrochloride (NH₂OH·HCl) 2. Reducing agent (e.g., H₂, Pd/C)This compoundHigh
2b7-Chloro-1-indanoneAmmonia (NH₃), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst)This compoundGood to High

This two-stage approach, starting from a pre-halogenated indanone, provides a more controlled and efficient pathway to this compound compared to the direct chlorination of 1-aminoindane.

Enantioselective Synthesis and Chiral Resolution of 7 Chloro 2,3 Dihydro 1h Inden 1 Amine

Asymmetric Synthetic Routes to Enantiomerically Enriched 7-Chloro-2,3-dihydro-1H-inden-1-amine

Asymmetric synthesis provides a direct pathway to enantiomerically enriched products from prochiral starting materials, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One of the most powerful methods for preparing chiral alcohols, which are direct precursors to chiral amines, is the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones. thieme-connect.com This transformation has been extensively studied for indanone derivatives, utilizing transition metal complexes with chiral ligands. nih.gov

Ruthenium(II) catalysts, particularly those based on N-tosylethylenediamine (TsDPEN) ligands combined with an η6-arene group (Noyori-type catalysts), are highly effective for the asymmetric transfer hydrogenation of ketones using hydrogen sources like formic acid or 2-propanol. nih.govrsc.org For instance, the oxo-tethered Ru-catalyst (R,R)-Ts-DENEB has demonstrated excellent catalytic performance and stereoselectivity in the reduction of 3-substituted-1-indanones. rsc.org Similarly, iridium complexes such as MsDPEN-Cp*Ir have been shown to efficiently catalyze the asymmetric hydrogenation of various aromatic ketones, including indanones, affording the corresponding alcohols with high enantiomeric excess (ee). nih.gov These methods provide a direct route to chiral 1-indanol (B147123) derivatives, which can then be converted to the target amine.

CatalystSubstrate TypeReducing AgentProductEnantiomeric Excess (ee)
(R,R)- or (S,S)-Ts-DENEB3-Aryl-1-indanonesHCOOH/Et3Ncis-Indanol>99% ee rsc.org
RuCl(S,S)-TsDPENα-Chloro aromatic ketonesH2Chiral chlorohydrin96% ee nih.gov
MsDPEN-Cp*Ir complex4-Chromanone (Indanone analog)H2Chiral alcohol99% ee nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net This strategy is widely used for the asymmetric synthesis of chiral amines. osi.lv

A prominent example is the use of Ellman's chiral tert-butanesulfinamide. osi.lv In this approach, the precursor ketone (7-chloro-2,3-dihydro-1H-inden-1-one) would first be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl ketimine. The sulfinyl group then directs the diastereoselective reduction of the C=N bond by a hydride reagent, such as a borohydride (B1222165). The chiral auxiliary provides a significant steric bias, forcing the nucleophile to attack from a specific face of the imine. sci-hub.se Subsequent mild acidic cleavage of the N-S bond removes the auxiliary to afford the desired enantiomerically enriched this compound. Other widely used auxiliaries in asymmetric synthesis include oxazolidinones and pseudoephedrine, which have proven effective in a range of diastereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. rsc.org Organocatalytic cascade reactions, in particular, enable the rapid construction of complex molecular architectures with high stereocontrol from simple starting materials in a single pot. rsc.orgmdpi.com

Chiral secondary amines, such as derivatives of proline, are frequently used to catalyze reactions through the formation of transient enamine or trienamine intermediates. mdpi.comresearchgate.net For the synthesis of chiral indane frameworks, a potential strategy involves a chiral squaramide-catalyzed cascade reaction. For example, the highly diastereo- and enantioselective cascade Michael/aldol reaction between a γ-nitro ketone and a 2-arylidene-1,3-indanedione can construct a functionalized spirocyclohexane indane-1,3-dione. ntnu.edu.tw This reaction creates three new stereogenic centers with high precision. The resulting complex scaffold could then be chemically modified through a series of steps to yield the target chiral indanamine architecture. These methodologies offer efficient access to complex chiral structures from simple achiral precursors. rsc.org

Kinetic Resolution Techniques for Racemic this compound and its Precursors

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer enriched. rsc.org

Enzymes are highly efficient and selective chiral catalysts. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. jocpr.com This technique is applicable to precursors of the target amine, such as racemic 7-chloro-2,3-dihydro-1H-inden-1-ol.

In a typical enzymatic kinetic resolution, the racemic alcohol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. jocpr.com Lipases from Pseudomonas fluorescens and Candida antarctica (CAL-B) have been successfully employed for the resolution of 1-indanol. researchgate.net At approximately 50% conversion, both the remaining unreacted alcohol and the acylated product can be isolated in high enantiomeric purity. nih.gov

EnzymeSubstrateAcyl Donor/SolventResultEnantiomeric Ratio (E)
Lipase YCJ01Racemic 1-indanolVinyl acetate (B1210297) / n-hexaneHigh enantioselectivity and conversion910 researchgate.net
Novozym 435 (CAL-B)Racemic 3-aryl-1-indanolN/ASuccessful resolutionN/A rsc.org

Non-enzymatic methods for kinetic resolution provide powerful alternatives, often utilizing synthetic chiral catalysts.

Silylative Kinetic Resolution

An efficient method for the kinetic resolution of racemic 1-indanol and its derivatives involves asymmetric silylation catalyzed by a chiral guanidine (B92328). acs.orgacs.org In this process, a racemic indanol is treated with a silylating agent, such as triphenylchlorosilane (Ph3SiCl), in the presence of a sub-stoichiometric amount of a chiral guanidine catalyst. acs.org The catalyst facilitates the preferential silylation of one enantiomer of the alcohol. This method has been shown to achieve high selectivity factors (s-values), a measure of the relative rates of reaction of the two enantiomers. acs.org For example, using (R,R)-N-(1-(β-naphthyl)ethyl)benzoguanidine as the catalyst, racemic 1-indanol was resolved with an s-value up to 89. acs.orgacs.org This technique was successfully applied on a gram-scale, yielding both the silyl (B83357) ether and the recovered alcohol with high enantiomeric excess. acs.org

Catalyst (mol%)SubstrateSilylating AgentResult (Recovered Alcohol)Result (Silyl Ether)Selectivity (s)
(R,R)-NβNpEtBG (0.5)Racemic 1-indanolPh3SiCl47% yield, 96% ee53% yield, 78% ee89 acs.org

Asymmetric Transfer Hydrogenation

Kinetic resolution can also be achieved through the asymmetric transfer hydrogenation of racemic ketones. rsc.org When a racemic ketone, such as a 3-aryl-1-indanone, is subjected to asymmetric transfer hydrogenation with a chiral catalyst like (R,R)- or (S,S)-Ts-DENEB, one enantiomer of the ketone is reduced to the corresponding alcohol much faster than the other. rsc.org This process allows for the separation of the racemic ketone into an enantioenriched alcohol and the remaining unreacted, enantioenriched ketone. This method is particularly useful when both the chiral alcohol and the chiral ketone are valuable synthetic intermediates. thieme-connect.comrsc.org

Diastereoselective Control in this compound Synthesis

The diastereoselective synthesis of this compound typically commences with the corresponding ketone, 7-chloro-2,3-dihydro-1H-inden-1-one. This ketone serves as a prochiral starting material for the introduction of the chiral amine functionality. A key strategy in achieving high diastereoselectivity is the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide.

The synthesis proceeds in a two-step sequence. First, the chiral auxiliary is condensed with 7-chloro-2,3-dihydro-1H-inden-1-one to form a chiral N-tert-butanesulfinyl imine. This reaction establishes a chiral center at the sulfur atom, which then directs the subsequent reduction of the imine C=N double bond.

The second step is the diastereoselective reduction of the newly formed N-sulfinylimine. The choice of reducing agent is critical in determining the stereochemical outcome of this step. Different reducing agents can exhibit different facial selectivities for the hydride attack on the imine, leading to the preferential formation of one diastereomer over the other. For instance, the reduction of N-tert-butanesulfinyl imines with sodium borohydride (NaBH4) often proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the steric and electronic properties of the chiral sulfinyl group, which effectively shields one face of the imine from the approaching hydride reagent.

By carefully selecting the appropriate enantiomer of the chiral auxiliary and the optimal reducing agent, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound with a high degree of stereochemical purity. Following the diastereoselective reduction, the chiral auxiliary can be readily cleaved under mild acidic conditions to afford the desired enantiomerically enriched primary amine.

The table below summarizes the key aspects of diastereoselective control in the synthesis of this compound, highlighting the role of the chiral auxiliary and the reduction step in achieving high diastereoselectivity.

StepReactionKey ReagentsPurposeControl Element
1Imine Formation7-Chloro-2,3-dihydro-1H-inden-1-one, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)4Formation of a chiral N-tert-butanesulfinyl imine intermediate.Introduction of a chiral auxiliary to create a diastereomeric intermediate.
2Diastereoselective ReductionN-(7-chloro-2,3-dihydro-1H-inden-1-ylidene)-2-methylpropane-2-sulfinamide, Reducing Agent (e.g., NaBH4)Stereoselective reduction of the C=N double bond to form the corresponding sulfinamide.The chiral sulfinyl group directs the hydride attack to one face of the imine, leading to a high diastereomeric excess.
3Auxiliary CleavageN-((1R)-7-chloro-2,3-dihydro-1H-inden-1-yl)-2-methylpropane-2-sulfinamide or its (1S)-diastereomer, HCl in a protic solventRemoval of the tert-butanesulfinyl group to yield the free chiral amine.Mild cleavage conditions are used to prevent racemization of the final product.

Derivatization and Advanced Functionalization of the 7 Chloro 2,3 Dihydro 1h Inden 1 Amine Scaffold

Transformations at the Amino Group (N-Derivatization)

The primary amino group in 7-chloro-2,3-dihydro-1H-inden-1-amine is a versatile handle for a wide array of chemical transformations, collectively known as N-derivatization. These modifications are fundamental for modulating the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. Common N-derivatization strategies include acylation, alkylation, and sulfonylation, which lead to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively.

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides is a straightforward method to introduce an acyl group. This transformation is typically carried out under basic conditions to neutralize the acid byproduct. scispace.com The resulting N-acyl derivatives are important precursors in various synthetic routes. scispace.comnih.gov The N-acylation of amines can be a highly efficient and chemoselective process, often proceeding under mild, catalyst-free conditions. scispace.com

N-Alkylation and Reductive Amination: The introduction of alkyl groups can be achieved through direct alkylation with alkyl halides, although this method can sometimes lead to overalkylation. researchgate.net A more controlled and widely used alternative is reductive amination. researchgate.netwikipedia.org This one-pot procedure involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). researchgate.netnih.gov This method is highly versatile, allowing for the introduction of a wide variety of alkyl substituents. researchgate.net

While specific studies detailing the N-derivatization of this compound are not prevalent in the reviewed literature, the reactivity of the 1-aminoindan (B1206342) scaffold is well-established. The principles of N-acylation and reductive amination are broadly applicable to this class of compounds. The following table summarizes general conditions for these transformations on primary amines.

TransformationReagentsReducing Agent (if applicable)General ConditionsProduct Type
N-AcylationAcyl chloride, Carboxylic anhydrideN/ABase (e.g., triethylamine, pyridine), aprotic solventAmide
N-AlkylationAlkyl halideN/ABase (e.g., K2CO3), polar aprotic solventSecondary/Tertiary Amine
Reductive AminationAldehyde or KetoneSodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3)Acidic or neutral pH, alcoholic solvent or dichloroethaneSecondary/Tertiary Amine

Functionalization of the Chlorinated Aromatic Ring (e.g., cross-coupling reactions)

The chlorine atom at the 7-position of the indane ring serves as a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a diverse range of substituents onto the aromatic core, thereby significantly altering the electronic and steric properties of the scaffold. Key cross-coupling methodologies applicable to aryl chlorides include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netacs.org It is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl or vinyl groups at the 7-position. researchgate.netmdpi.com The reactivity of aryl chlorides can be lower than that of bromides or iodides, often requiring more specialized catalyst systems with electron-rich and bulky phosphine (B1218219) ligands. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. scispace.comresearchgate.net This method provides a direct route to N-aryl derivatives, complementing the N-derivatization at the 1-amino position and allowing for the synthesis of compounds with extended nitrogen-containing frameworks. scispace.com

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. rsc.org This reaction introduces a vinyl group at the 7-position, which can serve as a precursor for further transformations. rsc.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne. The resulting alkynyl group is a versatile functional group that can participate in various subsequent reactions.

Although the literature search did not yield specific examples of these cross-coupling reactions performed on the this compound scaffold, their application to a wide range of other aryl chlorides is well-documented. rsc.org The successful implementation of these reactions would depend on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve the desired transformation without affecting the other functional groups in the molecule.

Cross-Coupling ReactionCoupling PartnerCatalyst System (General)Bond FormedProduct Type
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) + Ligand + BaseC-C7-Aryl/vinyl-indan derivative
Buchwald-HartwigAmine (primary or secondary)Pd catalyst + Ligand (e.g., BINAP, XPhos) + BaseC-N7-Amino-indan derivative
HeckAlkenePd catalyst (e.g., Pd(OAc)2) + BaseC-C7-Vinyl-indan derivative
SonogashiraTerminal alkynePd catalyst + Cu(I) co-catalyst + BaseC-C7-Alkynyl-indan derivative

Stereoselective Introduction of Additional Stereocenters

The 1-aminoindan scaffold contains a stereocenter at the C1 position. The introduction of additional stereocenters, particularly at the C2 and C3 positions of the five-membered ring, allows for the creation of a diverse set of stereoisomers with distinct three-dimensional shapes. This is of significant interest for applications where specific spatial arrangements of functional groups are required.

One powerful strategy for creating multisubstituted chiral 1-aminoindanes is the asymmetric [3+2] annulation of aldimines with alkenes. researchgate.netrsc.org A study reported the use of chiral half-sandwich scandium catalysts to achieve an enantioselective [3+2] annulation of aromatic aldimines with various alkenes. researchgate.netrsc.org This method provides a direct route to chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity. researchgate.net By carefully selecting the chiral ligand, it is possible to control the stereochemical outcome and synthesize both trans and cis diastereomers of 1-aminoindane derivatives bearing two adjacent stereocenters. researchgate.net

Another established approach for controlling stereochemistry during synthesis is the use of chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that directs the stereochemical course of a reaction. nih.gov For instance, cis-1-amino-2-hydroxyindan itself can be resolved into its enantiomers and used as a chiral auxiliary. scispace.com An oxazolidinone derivative of cis-1-amino-2-hydroxyindan has been developed as a chiral auxiliary for highly enantioselective aldol (B89426) reactions. scispace.com Similarly, (R)-phenylglycine amide has been employed as a chiral auxiliary in the diastereoselective reduction of a ketimine derived from 1-indanone (B140024) to produce (S)-1-aminoindane with high enantiomeric excess. wikipedia.org

The following table summarizes the results of a diastereodivergent asymmetric [3+2] annulation of an aldimine with styrene (B11656), showcasing the ability to selectively form either the trans or cis product by tuning the catalyst's chiral ligand. researchgate.net

Catalyst LigandProduct DiastereomerDiastereomeric Ratio (dr)Enantiomeric Ratio (er)
Ligand Atrans>19:199:1
Ligand Bcis1:1198:2

These methods highlight the advanced synthetic strategies available for the stereocontrolled functionalization of the 1-aminoindan scaffold, enabling the synthesis of complex, multi-stereocenter molecules based on the this compound core.

Mechanistic Elucidation of Reactions Involving 7 Chloro 2,3 Dihydro 1h Inden 1 Amine

Studies on Enantio-determining Steps in Asymmetric Synthesis

One prominent method involves the asymmetric [3 + 2] annulation of aldimines with alkenes. acs.orgnih.gov In a study utilizing chiral half-sandwich scandium catalysts, the enantioselectivity of the reaction is established during the C-H activation and subsequent annulation process. acs.orgnih.gov The chiral ligands coordinated to the scandium metal center create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. The fine-tuning of the steric properties of these ligands has been shown to be critical in achieving high diastereoselectivity and enantioselectivity. acs.orgnih.gov

Another approach involves the use of chiral Brønsted acids to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines. rsc.org In this case, the enantio-determining step is the intramolecular cyclization, where the chiral counterion of the iminium ion dictates the facial selectivity of the nucleophilic attack, leading to the formation of the chiral 1-aminoindene precursor. rsc.org

A practical asymmetric synthesis of (S)-1-aminoindane has been achieved through the diastereoselective reduction of a ketimine derived from 1-indanone (B140024) and (R)-phenylglycine amide, which serves as a chiral auxiliary. researchgate.net The enantio-determining step in this synthesis is the heterogeneous metal-catalyzed hydrogenation of the C=N bond. The chiral auxiliary directs the delivery of hydrogen from one face of the molecule, leading to the preferential formation of one diastereomer. The choice of metal catalyst and solvent was found to significantly influence the diastereoselectivity of this reduction step. researchgate.net

Table 1: Key Factors Influencing Enantioselectivity in the Asymmetric Synthesis of 1-Aminoindanes

Asymmetric StrategyCatalyst/AuxiliaryKey Influencing Factors on Enantio-determining Step
[3 + 2] AnnulationChiral Scandium CatalystSteric and electronic properties of the chiral ligand
Iminium Ion CyclizationChiral Brønsted AcidChiral counterion directing the cyclization pathway
Diastereoselective Reduction(R)-phenylglycine amideChoice of metal catalyst and solvent for hydrogenation

Reaction Pathway Analysis of Functionalization Reactions

While specific studies on the functionalization of 7-Chloro-2,3-dihydro-1H-inden-1-amine are limited, mechanistic insights can be drawn from related systems. The functionalization of the amino group or the aromatic ring would proceed through established reaction pathways for primary amines and chloroarenes, respectively.

Theoretical studies on the rare-earth-catalyzed [3 + 2] annulation of aromatic aldimines with styrene (B11656) to form 1-aminoindanes have provided a detailed analysis of the reaction pathway. researchgate.net Density functional theory (DFT) calculations have shown that the reaction proceeds through several key steps: generation of the active catalyst, insertion of the olefin, cyclization, and finally, protonation. researchgate.net This computational analysis helps in understanding the role of the catalyst and the factors that control the diastereoselectivity of the reaction.

An expeditious synthesis of 1-aminoindane derivatives has been developed via a acs.orgresearchgate.net-hydride shift mediated C(sp³)–H bond functionalization. rsc.org The reaction pathway involves the generation of a nitrogen-centered radical which then undergoes an intramolecular hydrogen atom transfer, followed by cyclization. The steric hindrance of the amine moiety was identified as a crucial factor for achieving high yields and low catalyst loading. rsc.org

Characterization of Reaction Intermediates and Transition States

In the context of enzymatic reactions, transition state analysis is a powerful tool for understanding catalytic mechanisms and for designing potent inhibitors. nih.gov This involves studying the kinetic isotope effects to probe the structure of the transition state. nih.gov Although not directly applied to the synthesis of this compound in the reviewed literature, these principles are fundamental to the field of reaction dynamics.

In the DFT study of the [3 + 2] annulation reaction, the transition states for the key steps were calculated. researchgate.net The stability of these transition states, influenced by noncovalent interactions such as C-H···π and metal···π interactions, was found to be a determining factor for the observed diastereoselectivity. The calculations suggested that the preference for the cis-diastereomer could be attributed to more favorable orbital interactions in the corresponding transition state. researchgate.net

Computational Chemistry and Theoretical Investigations of 7 Chloro 2,3 Dihydro 1h Inden 1 Amine

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Detailed Density Functional Theory (DFT) calculations specifically for 7-Chloro-2,3-dihydro-1H-inden-1-amine are not extensively available in publicly accessible scientific literature. Theoretical studies often employ DFT to elucidate the geometric and electronic structure of molecules. Such analyses would typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Furthermore, DFT calculations would provide insights into the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for understanding the molecule's reactivity and kinetic stability. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. However, specific values for these properties for this compound are not reported in the available literature.

Conformational Preferences and Stereochemical Analysis

A comprehensive conformational analysis of this compound using computational methods has not been detailed in the reviewed scientific papers. Such an analysis would be essential to identify the most stable conformers of the molecule and the energy barriers between them. The puckering of the five-membered dihydroindene ring and the orientation of the amino group would be critical aspects of this study.

Due to the chiral center at the carbon atom bearing the amino group (C1), this compound exists as a pair of enantiomers, (R)- and (S)-. A stereochemical analysis would involve calculating the energies of these enantiomers, which are expected to be identical, and exploring the potential for diastereomeric interactions with other chiral molecules. The preferred conformations of each enantiomer would also be a focus of such a theoretical investigation.

Computational Modeling of Reaction Mechanisms and Selectivity

Specific computational modeling of reaction mechanisms and selectivity involving this compound is not described in the available research. Theoretical chemistry can be a powerful tool to investigate the pathways of chemical reactions, determine transition state structures, and calculate activation energies. This information helps in understanding the regioselectivity and stereoselectivity of reactions.

For instance, in a potential N-acylation or N-alkylation reaction, computational models could predict whether the reaction proceeds via an SN1 or SN2 mechanism and explain the preference for the formation of a particular product isomer. The influence of the chloro-substituent on the reactivity of the aromatic ring and the amino group could also be elucidated through such models.

Spectroscopic Data Interpretation through Computational Methods

While experimental spectroscopic data for this compound may exist in various databases, detailed computational studies to aid in the interpretation of these spectra are not readily found in the literature. Computational methods, particularly DFT, are frequently used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

By calculating these spectroscopic properties for a proposed structure and comparing them with experimental data, computational chemistry plays a vital role in confirming the identity and elucidating the detailed structure of a molecule. For example, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of the experimental IR and Raman spectra. Similarly, calculated NMR chemical shifts can help in the assignment of signals in the experimental 1H and 13C NMR spectra.

7 Chloro 2,3 Dihydro 1h Inden 1 Amine As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Molecular Architectures

The indane ring system, a fused bicyclic structure, provides a conformationally restricted framework that is highly sought after in drug design and other areas of chemical synthesis. The introduction of a chlorine atom at the 7-position and an amine group at the 1-position of the 2,3-dihydro-1H-indene core imparts specific electronic and steric properties that can be exploited for the construction of more elaborate molecules.

A notable application of 7-Chloro-2,3-dihydro-1H-inden-1-amine is in the synthesis of dihydroindene sulfonamide derivatives. These compounds have been investigated for their potential therapeutic properties. For instance, a patent application describes the synthesis of a series of N-(7-chloro-2,3-dihydro-1H-inden-1-yl)alkane/arenesulfonamides. The synthesis involves the reaction of this compound with various sulfonyl chlorides, demonstrating its utility as a scaffold for generating libraries of compounds for biological screening. Some of the synthesized derivatives have been explored for their potential as anticonvulsant agents, highlighting the role of this building block in the development of new central nervous system-targeting therapeutics.

The general synthetic approach to these sulfonamide derivatives is outlined below:

Reactant 1Reactant 2Product ClassPotential Application
This compoundAlkanesulfonyl chlorideN-(7-chloro-2,3-dihydro-1H-inden-1-yl)alkanesulfonamideCNS agents
This compoundArenesulfonyl chlorideN-(7-chloro-2,3-dihydro-1H-inden-1-yl)arenesulfonamideCNS agents

Ligand Design and Chiral Catalyst Development from Indanamine Derivatives

The chiral nature of 1-aminoindanes, including the 7-chloro substituted variant, makes them valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The amine functionality provides a convenient handle for the introduction of various coordinating groups, while the rigid indane backbone helps to create a well-defined chiral environment around a metal center. This controlled steric and electronic environment is crucial for achieving high levels of enantioselectivity in chemical reactions.

While specific examples detailing the use of this compound in widely commercialized catalysts are not extensively documented in readily available literature, the broader class of chiral 1-aminoindane derivatives has been successfully employed in the development of ligands for a variety of asymmetric transformations. These include hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

The development of catalysts from indanamine derivatives often follows a modular approach, where the amine group is functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating moieties. The chlorine atom at the 7-position can influence the electronic properties of the aromatic ring, which in turn can modulate the catalytic activity and selectivity of the resulting metal complex.

The table below illustrates the general classes of ligands that can be derived from chiral aminoindanes and the types of reactions they are often used to catalyze.

Aminoindane DerivativeLigand ClassTypical MetalCatalyzed Asymmetric Reaction
N-Phosphinoyl-1-aminoindaneP,N-LigandRhodium, IridiumAsymmetric Hydrogenation
N-Sulfonyl-1-aminoindaneN,N-LigandRutheniumAsymmetric Transfer Hydrogenation
1-Aminoindane-derived Schiff basesN,N-LigandCopper, PalladiumAsymmetric C-C bond formation

The research into chiral 1-aminoindane derivatives as ligands and catalysts is an active area, with ongoing efforts to fine-tune the ligand structure to achieve higher efficiency and selectivity in a broader range of chemical transformations. The specific contribution of the 7-chloro substituent in these systems remains a subject for more detailed investigation, offering potential for the development of next-generation catalysts with unique properties.

Q & A

Basic: What are the recommended methods for synthesizing 7-Chloro-2,3-dihydro-1H-inden-1-amine with high enantiomeric purity?

Answer:
A common approach involves asymmetric hydrogenation of ketoxime precursors using chiral phosphorus ligands (e.g., Rh or Ir catalysts). For example, cyclic ketoximes like 7-chloro-2,3-dihydro-1H-inden-1-one oxime can be hydrogenated under high-pressure H₂ (50–100 bar) with enantioselective catalysts to yield the amine with >90% enantiomeric excess (ee) . Alternative multi-step routes include regioselective Friedel-Crafts acylations on N-protected intermediates, followed by hydrogenation and deprotection. Catalyst optimization (e.g., 10 mol% loading) and solvent selection (neat acetyl chloride) are critical for regioselectivity and yield .

Advanced: How can researchers resolve contradictions in regioselectivity observed during Friedel-Crafts acylations of N-protected derivatives?

Answer:
Contradictions often arise from competing reaction pathways. To enhance regioselectivity:

  • Use acetyl chloride as both reagent and solvent to avoid halogenated solvents, reducing side reactions.
  • Optimize temperature (0–25°C) and catalyst (e.g., AlCl₃ or FeCl₃) stoichiometry.
  • Introduce steric or electronic directing groups (e.g., methoxy or chloro substituents) on the indane backbone to guide acylation to the desired position .
    Characterize intermediates via ¹H/¹³C NMR to confirm regiochemistry and adjust synthetic conditions iteratively .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in dihydroindenyl systems) .
  • HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) assesses enantiopurity (>95% purity threshold) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogenation patterns .

Advanced: What strategies optimize the yield of multi-step syntheses involving halogenated indanamine derivatives?

Answer:

  • Protecting Groups : Use Boc or benzyl groups to stabilize reactive amines during halogenation or acylation steps.
  • Stepwise Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion (e.g., 80–90% yield per step) .
  • Solvent-Free Conditions : For Friedel-Crafts reactions, neat acetyl chloride reduces dilution effects, improving yields to >70% .

Advanced: How does stereochemistry at the 1-position influence the biological activity of this compound derivatives?

Answer:
The 1R enantiomer is often pharmacologically active. For example, (1R)-N-propargyl derivatives (e.g., Rasagiline) exhibit MAO-B inhibition for Parkinson’s therapy, while the 1S enantiomer shows reduced activity . Stereochemistry alters binding affinity to target proteins (e.g., Aromatase in anticancer studies), as shown by molecular docking where 1R configurations yield lower binding energies (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for 1S) .

Basic: What safety protocols are critical when handling chlorinated indanamine derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing HCl or Cl₂ gas.
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .

Advanced: How can computational methods predict the antioxidant efficacy of urea/thiourea derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with antioxidant targets (e.g., DPPH radicals). Derivatives with 4-bromo or 4-nitro phenyl groups show stronger binding (IC₅₀ = 12–18 µM) due to electron-withdrawing effects .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with radical scavenging activity to prioritize synthesis targets .

Advanced: What are the challenges in scaling up asymmetric hydrogenation for industrial research applications?

Answer:

  • Catalyst Cost : High catalyst loading (10 mol%) increases expenses; ligand recycling or immobilized catalysts (e.g., silica-supported Rh) reduce costs .
  • Pressure Constraints : Scaling H₂ pressure beyond 100 bar requires specialized reactors, increasing safety risks.
  • Enantiomer Separation : Chiral chromatography at scale is inefficient; asymmetric routes with >95% ee are preferred to avoid post-synthesis resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.